Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phallodendrin can be synthesized through a series of chemical reactions involving the extraction of the alkaloid from the bark of Phellodendron species. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material . The crude extract is then purified using chromatographic techniques to obtain pure Phallodendrin.
Industrial Production Methods: Industrial production of Phallodendrin involves large-scale extraction from Phellodendron bark. The bark is first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to yield high-purity Phallodendrin .
Chemical Reactions Analysis
Types of Reactions: Phallodendrin undergoes various chemical reactions, including:
Oxidation: Phallodendrin can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Phallodendrin into its reduced forms.
Substitution: Phallodendrin can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced alkaloid derivatives.
Substitution: Formation of substituted alkaloid compounds.
Scientific Research Applications
Phallodendrin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alkaloids and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Phallodendrin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-nephritic: Inhibits the proliferation and migration of macrophages and cytotoxic T lymphocytes in the glomeruli, reducing nephritic inflammation.
Comparison with Similar Compounds
Phallodendrin is unique among alkaloids due to its specific bioactive properties. Similar compounds include:
Palmatine: An alkaloid with similar anti-inflammatory and antioxidant activities.
Magnoflorine: Exhibits similar biological activities but differs in its chemical structure and specific effects.
Phallodendrin stands out due to its potent anti-nephritic activity and its ability to inhibit specific cellular processes involved in inflammation and oxidative stress .
Biological Activity
Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II), commonly referred to as Rh2(R-DOSP)4, is a dirhodium complex that has garnered attention in the fields of medicinal chemistry and catalysis due to its unique biological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C92H144N4O16Rh2S4
- Molecular Weight : 1896.22 g/mol
- CAS Number : 178879-60-2
Dirhodium complexes like Rh2(R-DOSP)4 exhibit several mechanisms of action that contribute to their biological activity:
- DNA Interaction : Similar to cisplatin, dirhodium complexes can bind covalently to DNA nucleotide bases through axial binding sites. This interaction can lead to antiproliferative effects in various cancer cell lines .
- Enzyme Inhibition : The compound may interact with biologically relevant enzymes, impacting intracellular detoxification pathways. This interaction is facilitated by the structural diversity and electronic properties of the dirhodium core .
- Cytotoxicity : Studies have demonstrated that Rh2(R-DOSP)4 exhibits moderate cytotoxicity against tumor cell lines. For instance, it has shown significant activity against leukemia L1210 and sarcoma 180 cell lines, indicating its potential as an antitumor agent .
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of Rh2(R-DOSP)4 in various cancer cell lines:
- A2780 Human Ovarian Cancer Cell Line : The compound displayed IC50 values ranging from 43.25 µM to 80.49 µM compared to cisplatin (80.49 µM) and carboplatin (89.37 µM), indicating enhanced cytotoxicity in resistant cell lines .
- General Toxicity : An in vivo study showed no significant toxicity at dosages up to 150 mg/kg in rats, suggesting a favorable safety profile for further development .
Table 1: Cytotoxicity Data for Rh2(R-DOSP)4
Cell Line | IC50 (µM) | Comparison with Cisplatin (µM) |
---|---|---|
A2780 | 43.25 | 80.49 |
A2780 cis | 52.57 | 80.49 |
OVCAR-3 | Not applicable | Comparable |
Case Studies
- Antitumor Activity : In a study involving the A2780 ovarian cancer cell line, Rh2(R-DOSP)4 demonstrated significant antitumor activity, outperforming traditional chemotherapeutics like cisplatin in certain resistant variants .
- Mechanistic Insights : Research indicates that the incorporation of specific ligands can enhance the binding affinity of dirhodium complexes to DNA, potentially increasing their efficacy as chemotherapeutic agents .
Properties
IUPAC Name |
(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBJBHOQXYDMM-MSZWWGBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H148N4O16Rh2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178879-60-2 | |
Record name | Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.